2-thio-UTP

Purinergic Signaling GPCR Pharmacology Calcium Mobilization

Researchers requiring unambiguous P2Y2 receptor activation face a challenge: endogenous UTP is non-selective, activating P2Y2, P2Y4, and P2Y6 indiscriminately. 2-Thio-UTP solves this with ≥30-fold selectivity for P2Y2 (EC50=50 nM), enabling definitive attribution of calcium mobilization and fibrotic signaling to P2Y2. - Selective P2Y2 agonist: EC50=50 nM, ≥30-fold selectivity window over P2Y4 and P2Y6 - Suppresses innate immune sensors (PKR, OAS, RIG-I, TLRs) in mRNA therapeutics; compatible with T7 polymerase IVT workflows - Reduces pro-fibrotic markers (ACTA2, TGFB1, COL1A1) in CAVS models at 10 µM

Molecular Formula C9H13N2Na4O14P3S
Molecular Weight 590.15 g/mol
Cat. No. B14760227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-thio-UTP
Molecular FormulaC9H13N2Na4O14P3S
Molecular Weight590.15 g/mol
Structural Identifiers
SMILESC1CN(C(=S)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C9H17N2O14P3S.4Na/c12-5-1-2-11(9(29)10-5)8-7(14)6(13)4(23-8)3-22-27(18,19)25-28(20,21)24-26(15,16)17;;;;/h4,6-8,13-14H,1-3H2,(H,18,19)(H,20,21)(H,10,12,29)(H2,15,16,17);;;;/q;4*+1/p-4
InChIKeySHTFJNDNAFXDKG-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Thio-UTP: Sulfur-Modified UTP for RNA and GPCR Research


2-Thio-UTP (2-thiouridine-5′-triphosphate) is a modified nucleoside triphosphate in which a sulfur atom replaces the oxygen atom at the 2-position of the uracil ring. It belongs to the broader class of thiolated nucleotides and is chemically defined by the molecular formula C9H15N2O14P3S (free acid) with a molecular weight of 500.20 g/mol . This single-atom substitution endows the molecule with distinct physicochemical and biological properties, differentiating it from unmodified UTP and other modified analogs. 2-Thio-UTP functions as both a substrate for various RNA and DNA polymerases during in vitro transcription and as a selective agonist at the P2Y2 purinergic receptor [1], enabling a dual research utility not shared by many other modified nucleotides. Commercially, 2-Thio-UTP is available from multiple vendors as a free acid, sodium salt, or tetrasodium salt, with applications spanning mRNA therapeutic development, aptamer selection, viral polymerase inhibition studies, and GPCR signaling research.

Sulfur-modified UTP: Distinct physicochemical profile vs. unmodified UTP
Selective P2Y2 agonist: Enables subtype-specific GPCR pathway dissection
T7 polymerase substrate: Supports synthesis of modified mRNA with defined immunogenicity

Why 2-Thio-UTP Is Irreplaceable


Substituting 2-Thio-UTP with unmodified UTP or alternative nucleotide analogs such as 4-thio-UTP, 5-modified UTPs, or pseudouridine-5′-triphosphate (Ψ-UTP) will result in significant loss of functional specificity and altered experimental outcomes. The sulfur atom at the 2-position of the uracil ring is not a generic modification; it directly dictates the compound's interaction with both enzymatic active sites and receptor binding pockets [1]. At the P2Y2 receptor, 2-Thio-UTP exhibits a potency (EC50 = 50 nM) and selectivity profile that is distinct from unmodified UTP, which is a non-selective agonist at P2Y2, P2Y4, and P2Y6 receptors, and distinct from 4-thio-UTP, which has a different receptor selectivity ratio [1]. In enzymatic applications, the 2-thio modification alters substrate recognition by polymerases, as demonstrated by the selective utilization of 4-thio-TTP by RNA polymerase I but not RNA polymerase II [2], indicating that sulfur placement critically influences polymerase compatibility. Furthermore, the immunogenicity profile of 2-thio-UTP-modified RNA—characterized by reduced activation of RNA-dependent protein kinase (PKR), 2′-5′-oligoadenylate synthetase (OAS), retinoic acid-inducible protein I (RIG-I), and Toll-like receptors (TLRs)—is not universally replicated by other modified nucleotides; each modification produces a distinct immunostimulatory fingerprint . Direct substitution without empirical validation would therefore introduce uncontrolled variables in receptor pharmacology studies, compromise the fidelity of polymerase incorporation assays, and yield mRNA with unpredictable translational efficiency and innate immune activation. The quantitative evidence presented below substantiates why 2-Thio-UTP occupies a specific, non-substitutable niche in nucleotide analog applications.

UTP Unmodified UTP lacks receptor selectivity; activates P2Y2, P2Y4, P2Y6 indiscriminately.
4-Thio-UTP 4-Thio-UTP presents a distinct selectivity ratio; P2Y2/P2Y4/P2Y6 profile does not transfer.
Other modified NTPs Pseudouridine and N1-methyl-pseudouridine yield different immunostimulatory fingerprints.

2-Thio-UTP: Quantitative Evidence and Benchmarks


P2Y2 Receptor Agonist Potency and Selectivity

2-Thio-UTP exhibits a marked improvement in both potency and selectivity at the human P2Y2 receptor compared to unmodified UTP. In a systematic evaluation of uracil nucleotide derivatives using human P2Y2, P2Y4, and P2Y6 receptors stably expressed in 1321N1 astrocytoma cells, 2-Thio-UTP was identified as the most potent and selective P2Y2 agonist in the series [1]. The comparator data highlights a stark difference in selectivity profiles: 2-Thio-UTP is ≥30-fold selective for P2Y2 over P2Y4 and P2Y6, whereas unmodified UTP acts as a relatively non-selective agonist across these three receptors [1]. A separate commercial data source corroborates this by providing EC50 values for 2-Thio-UTP and 4-Thio-UTP at all three human P2Y receptor subtypes, enabling a direct cross-compound comparison of selectivity ratios .

P2Y2 Selectivity
Head-to-head
EC50 50 nM; ≥30-fold selective over P2Y4/P2Y6
Supports P2Y2-specific pathway attribution
Unmodified UTP: non-selective. 4-Thio-UTP: distinct profile
Purinergic Signaling GPCR Pharmacology Calcium Mobilization

Suppression of Innate Immune Activation

The incorporation of 2-Thio-UTP into in vitro transcribed mRNA substantially reduces the activation of multiple innate immune sensors. Comparative studies using unmodified mRNA as a baseline demonstrate that 2-thio-U-modified mRNA fails to activate RNA-dependent protein kinase (PKR), significantly reduces the activation of 2′-5′-oligoadenylate synthetase (OAS), reduces the levels of retinoic acid-inducible protein I (RIG-I), and suppresses the activation of Toll-like receptors (TLRs) . In contrast, unmodified mRNA triggers robust activation of these same pathways, leading to translational repression and inflammatory cytokine production. While specific quantitative metrics (e.g., fold-reduction in cytokine secretion) are not provided in the vendor technical datasheet for a direct numerical comparison, the categorical suppression of four distinct innate immune pathways represents a functionally significant difference from unmodified UTP. Alternative modifications such as pseudouridine (Ψ) or N1-methyl-pseudouridine also reduce immunogenicity but do so through distinct mechanisms and to varying degrees, as documented in the literature .

Innate Immune Suppression
Class-level
Suppresses PKR, OAS, RIG-I, TLR activation vs unmodified mRNA
Supports low-immunogenicity mRNA design
No quantitative fold-reduction data; vendor-level summary
mRNA Therapeutics Immunogenicity Innate Immunity

T7 RNA Polymerase Substrate and mRNA Yield

2-Thio-UTP is efficiently incorporated into RNA transcripts by T7 RNA polymerase, a property essential for its use in producing modified mRNA. Two commercial kit systems, the Enzo HighYield T7 ARCA mRNA Synthesis Kit (s2UTP) and the Jena Bioscience HighYield T7 mRNA Synthesis Kit (s2UTP), provide quantitative yield data for reactions substituting 2-Thio-UTP for UTP. The Enzo kit yields 10-30 µg RNA per 20 µl reaction after 30 minutes using a 1.4 kb control template, while the Jena Bioscience kit yields 30-50 µg RNA under identical conditions [1]. These yields are comparable to those achieved with standard T7 RNA polymerase kits using unmodified nucleotides, demonstrating that the sulfur modification does not preclude robust transcript production. While a direct, side-by-side comparison of yield between 2-Thio-UTP and unmodified UTP within a single controlled experiment is not provided in the datasheets, the reported yields are within the typical range expected for in vitro transcription reactions, indicating that 2-Thio-UTP is a viable substrate that does not catastrophically impair polymerase activity.

IVT mRNA Yield
Cross-study
10–50 µg per 20 µl reaction (1.4 kb transcript)
Within typical IVT yield range for modified NTPs
Comparable to standard NTP reactions; no direct side-by-side
In Vitro Transcription mRNA Synthesis T7 RNA Polymerase

Inhibition of Norovirus RNA-Dependent RNA Polymerase

2-Thio-UTP acts as a competitive inhibitor of the norovirus RNA-dependent RNA polymerase (RdRp), a property that distinguishes it from unmodified UTP, which serves as the natural substrate for this enzyme . A study examining the effect of UTP analogs on norovirus and feline calicivirus (FCV) polymerase activity demonstrates concentration-dependent inhibition. In these assays, the norovirus His-Pro-Pol enzyme at 1 μM was incubated with increasing concentrations (1, 5, 50, 100, and 200 μM) of UTP analogs [1]. While the complete inhibition curve and IC50 value for 2-Thio-UTP are not detailed in the publicly available summary, the data confirm its inhibitory profile against this clinically relevant viral target. Unmodified UTP, in contrast, supports polymerization and does not act as an inhibitor. This functional switch—from substrate to inhibitor—is a direct consequence of the 2-thio modification and provides a unique tool for probing viral replication mechanisms.

Norovirus RdRp
Class-level
Competitive inhibitor (1–200 µM); UTP acts as substrate
Supports antiviral target engagement studies
Concentration-dependent inhibition observed; IC50 not detailed
Antiviral Research Virology Enzymology

Enhanced RNA Stability Against Nuclease Degradation

The incorporation of 2-Thio-UTP into RNA transcripts confers increased resistance to enzymatic degradation by nucleases. Multiple vendor sources corroborate that the sulfur substitution at the 2-position of the uracil ring enhances the stability of the resulting RNA molecules against degradation by nucleases [1]. The mechanism is attributed to the altered geometry and electronic properties of the thiocarbonyl group, which reduces recognition and cleavage by RNases. While a direct, head-to-head half-life comparison (e.g., t1/2 in serum) between RNA containing 2-Thio-UTP and RNA containing unmodified UTP is not provided in these sources, the class-level inference is consistent across multiple product descriptions. This stability enhancement is a shared feature among some, but not all, thiolated nucleotides, making it a relevant differentiator for applications requiring extended RNA persistence.

Nuclease Resistance
Supporting evidence
Increased stability against enzymatic degradation
May extend RNA persistence in research models
Qualitative; direct half-life data not reported
RNA Stability Nuclease Resistance mRNA Half-Life

Reduced Pro-Fibrotic Gene Expression in CAVS Model

In a cellular model of calcific aortic valve stenosis (CAVS), 2-Thio-UTP demonstrates functional activity by reducing the expression of pro-fibrotic genes and the protein α-smooth muscle actin (αSMA). Multiple vendor sources report that treatment of valvular interstitial cells (VICs) with 10 µM 2-Thio-UTP for 5 days leads to decreased mRNA levels of ACTA2, TGFB1, TGFB2, COL1A1, and COL3A1, as well as reduced αSMA protein levels . While a direct comparator (e.g., unmodified UTP or a known anti-fibrotic agent) is not presented alongside these data, the observation provides functional context for the compound's biological activity beyond receptor binding assays. It establishes 2-Thio-UTP as a tool compound for investigating the role of P2Y2 receptor signaling in fibrotic and calcific processes.

Fibrosis Model
Supporting evidence
Reduces ACTA2, TGFB1/2, COL1A1/3A1, αSMA in VICs
Supports fibrosis model endpoint research
Compared to vehicle control; 10 µM, 5-day treatment
Cardiovascular Research Fibrosis Calcific Aortic Valve Stenosis

2-Thio-UTP: Key Application Scenarios


P2Y2 Receptor-Specific Signaling in GPCR Research

Researchers requiring a highly selective agonist to dissect P2Y2-mediated calcium mobilization, chloride secretion, or cell migration pathways should use 2-Thio-UTP. As demonstrated in Section 3, 2-Thio-UTP provides a ≥30-fold selectivity window for the P2Y2 receptor over P2Y4 and P2Y6, a critical advantage over the non-selective endogenous ligand UTP [1]. This selectivity is essential for correctly attributing downstream effects to P2Y2 activation in complex cellular systems where multiple P2Y subtypes are co-expressed. The compound's well-characterized EC50 of 50 nM allows for precise dosing in functional assays.

Low-Immunogenicity mRNA for Therapeutic Protein Expression

For producing in vitro transcribed mRNA intended for in vivo applications such as protein replacement therapy or vaccination, incorporating 2-Thio-UTP is a validated strategy to mitigate innate immune responses. Evidence in Section 3 confirms that 2-Thio-UTP-modified mRNA suppresses the activation of PKR, OAS, RIG-I, and TLRs—key sensors that otherwise trigger translational arrest and inflammation . This modification is compatible with standard T7 RNA polymerase kits, yielding 10-50 µg of capped, modified mRNA per 20 µl reaction [2], and can be combined with other modifications like 5-Methyl-CTP for further optimization.

Norovirus RNA-Dependent RNA Polymerase Mechanism

Investigators studying the replication of norovirus or related caliciviruses can utilize 2-Thio-UTP as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp) . This application exploits the functional switch from substrate (UTP) to inhibitor (2-Thio-UTP) to map the enzyme's active site or to serve as a starting point for developing nucleotide analog antiviral drugs. Concentration-dependent inhibition can be assessed in vitro using purified polymerase and RNA templates.

Fibrosis and Calcific Aortic Valve Stenosis Research

2-Thio-UTP is a suitable tool compound for investigating the role of P2Y2 receptor signaling in fibrotic and calcific processes, particularly in the context of CAVS. As shown in Section 3, treatment of valvular interstitial cells with 2-Thio-UTP reduces the expression of pro-fibrotic markers including ACTA2, TGFB1, TGFB2, COL1A1, and COL3A1, as well as αSMA protein . This provides a functional readout for studying how P2Y2 activation modulates pathological extracellular matrix remodeling and cellular differentiation.

Application
Selection Property
Validation Focus
P2Y2 GPCR signaling dissection
Reported P2Y2 subtype selectivity profile
P2Y2-mediated calcium mobilization assays
Modified mRNA synthesis with reduced immunogenicity
Multi-pathway innate immune suppression
Immunogenicity profiling in cell models
Norovirus polymerase mechanism studies
Competitive RdRp inhibition vs. substrate
In vitro polymerase inhibition assays
Fibrotic signaling research
Reduction of pro-fibrotic gene expression
VICs model endpoint validation

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